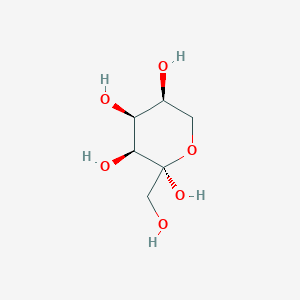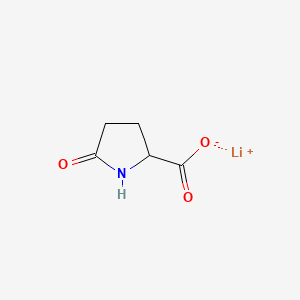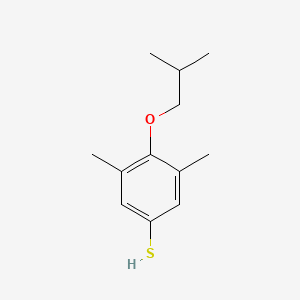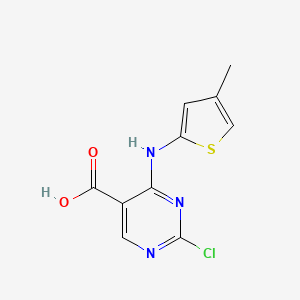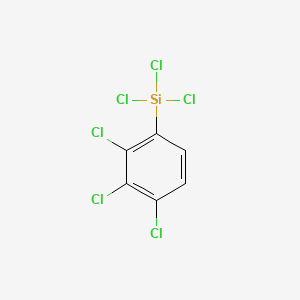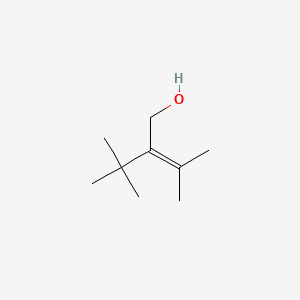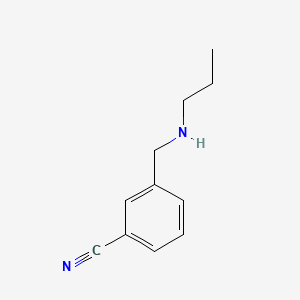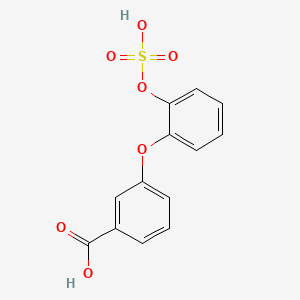
Benzoic acid, 3-(2-(sulfooxy)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is an organic compound with the molecular formula C13H10O7S It is a derivative of benzoic acid, where the hydrogen atom in the para position of the phenyl ring is replaced by a 2-(sulfooxy)phenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(2-(sulfooxy)phenoxy)- typically involves the reaction of 3-hydroxybenzoic acid with 2-(sulfooxy)phenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of benzoic acid, 3-(2-(sulfooxy)phenoxy)- involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form. The industrial methods are designed to be cost-effective and environmentally friendly, ensuring minimal waste generation and energy consumption .
化学反应分析
Types of Reactions
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of benzoic acid, 3-(2-(sulfooxy)phenoxy)- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from the reactions of benzoic acid, 3-(2-(sulfooxy)phenoxy)- depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted benzoic acid derivatives .
科学研究应用
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of benzoic acid, 3-(2-(sulfooxy)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Benzoic acid, 2-phenoxy-: Another derivative of benzoic acid with a phenoxy group in the ortho position.
3-Phenoxybenzoic acid: A compound with a phenoxy group in the meta position of benzoic acid.
Uniqueness
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is unique due to the presence of the sulfooxy group, which imparts distinct chemical and biological properties. This makes it different from other similar compounds and provides it with unique applications in various fields .
属性
CAS 编号 |
61183-26-4 |
|---|---|
分子式 |
C13H10O7S |
分子量 |
310.28 g/mol |
IUPAC 名称 |
3-(2-sulfooxyphenoxy)benzoic acid |
InChI |
InChI=1S/C13H10O7S/c14-13(15)9-4-3-5-10(8-9)19-11-6-1-2-7-12(11)20-21(16,17)18/h1-8H,(H,14,15)(H,16,17,18) |
InChI 键 |
RKOJDLCZTCSINV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)C(=O)O)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)

![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)
